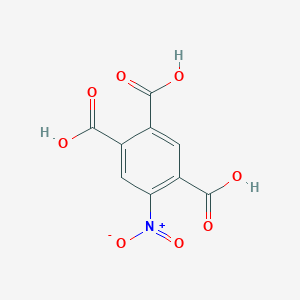

5-Nitrobenzene-1,2,4-tricarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,4-Benzenetricarboxylic acid, 5-nitro- is an organic compound with the molecular formula C9H5NO8. It is a derivative of 1,2,4-benzenetricarboxylic acid, where a nitro group is substituted at the 5th position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-benzenetricarboxylic acid, 5-nitro- typically involves the nitration of 1,2,4-benzenetricarboxylic acid. The process includes dissolving 1,2,4-benzenetricarboxylic acid in sulfuric acid, followed by the slow addition of nitric acid. The reaction mixture is then stirred, and the resulting precipitate is filtered and washed to obtain the target product .

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions: 1,2,4-Benzenetricarboxylic acid, 5-nitro- undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Reduction: 1,2,4-Benzenetricarboxylic acid, 5-amino-.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

1,2,4-Benzenetricarboxylic acid, 5-nitro- has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of resins, plasticizers, dyes, inks, and adhesives.

Mécanisme D'action

The mechanism of action of 1,2,4-benzenetricarboxylic acid, 5-nitro- depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also act as a ligand, forming complexes with metal ions and influencing their reactivity and stability.

Comparaison Avec Des Composés Similaires

1,2,4-Benzenetricarboxylic acid (Trimellitic acid): A precursor to the nitro derivative, used in similar applications.

1,2,3-Benzenetricarboxylic acid (Hemimellitic acid): Another isomer with different substitution patterns, used in polymer synthesis.

1,2,4,5-Benzenetetracarboxylic acid: Extensively used in the synthesis of MOFs and coordination polymers.

Uniqueness: 1,2,4-Benzenetricarboxylic acid, 5-nitro- is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it valuable in various research and industrial applications.

Activité Biologique

5-Nitrobenzene-1,2,4-tricarboxylic acid (C9H5NO8) is an organic compound notable for its diverse biological activities. This compound is part of a broader category of nitro compounds that exhibit various therapeutic properties, including anticancer, antibacterial, and anti-inflammatory effects. Understanding the biological activity of this compound is essential for potential applications in pharmacology and biochemistry.

This compound primarily interacts with transition metal ions through coordination bonds. This interaction can lead to the formation of coordination polymers with unique structural characteristics. The compound's biochemical properties indicate that it plays a significant role in various cellular processes by influencing enzyme activity and metabolic pathways .

Key Mechanisms:

- Enzyme Interaction : It can act as both an inhibitor and activator depending on the target enzyme.

- Cell Signaling : Alters cell signaling pathways which can affect gene expression and metabolic flux.

- Stability : The compound remains stable at room temperature but may degrade under extreme conditions .

Anticancer Properties

Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies involving MTT assays have indicated that the compound can reduce cell viability in specific carcinoma cells such as HeLa (human cervical adenocarcinoma) and A549 (human lung carcinoma). The IC50 values observed in these studies suggest that the compound's effectiveness varies with concentration and exposure time .

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (μM) | Effectiveness |

|---|---|---|

| HeLa | <20 | High |

| A549 | <25 | Moderate |

| HT-29 | <15 | Very High |

Antibacterial Activity

The antibacterial potential of this compound has also been evaluated against methicillin-resistant Staphylococcus aureus (MRSA) strains. The compound demonstrated significant antibacterial activity, suggesting its potential as a therapeutic agent against resistant bacterial infections .

Table 2: Antibacterial Efficacy Against MRSA

| Concentration (μg/mL) | Zone of Inhibition (mm) |

|---|---|

| 10 | 15 |

| 50 | 25 |

| 100 | 35 |

Case Studies

Several case studies have highlighted the biological effects of this compound:

- Study on Cancer Cell Viability :

- Antibacterial Trials :

Propriétés

Numéro CAS |

61837-53-4 |

|---|---|

Formule moléculaire |

C9H5NO8 |

Poids moléculaire |

255.14 g/mol |

Nom IUPAC |

5-nitrobenzene-1,2,4-tricarboxylic acid |

InChI |

InChI=1S/C9H5NO8/c11-7(12)3-1-5(9(15)16)6(10(17)18)2-4(3)8(13)14/h1-2H,(H,11,12)(H,13,14)(H,15,16) |

Clé InChI |

KIJSTVJEIVFGEV-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C(=CC(=C1C(=O)O)[N+](=O)[O-])C(=O)O)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.